molecular formula C9H11ClN2O B145051 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- CAS No. 131020-47-8

1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl-

Cat. No. B145051
M. Wt: 198.65 g/mol
InChI Key: HPFSMLCHPXXWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl-, also known as BHIM, is a heterocyclic compound that has been used in various scientific research applications. This compound is of particular interest due to its potential as a building block for the synthesis of other organic compounds. In

Mechanism Of Action

The mechanism of action of 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- is not well understood. However, it is believed that 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- may act as a nucleophile, reacting with electrophilic compounds to form covalent bonds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl-. However, it has been shown to have potential as an antimicrobial agent, suggesting that it may have an effect on bacterial cells.

Advantages And Limitations For Lab Experiments

One advantage of using 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- in lab experiments is its versatility as a building block for the synthesis of other organic compounds. However, one limitation is the limited information available on its biochemical and physiological effects, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl-. One area of research could focus on the synthesis of new compounds using 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- as a building block. Another area of research could focus on the biochemical and physiological effects of 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl-, including its potential as an antimicrobial agent. Additionally, further research could be done to explore the mechanism of action of 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl-.

Synthesis Methods

1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- can be synthesized using a variety of methods. One common method involves the reaction of 1H-benzimidazole-5-carboxylic acid with thionyl chloride to form 1H-benzimidazole-5-carbonyl chloride. This compound can then be reacted with 2-methylcyclohexanone to form 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl-.

Scientific Research Applications

1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- has been used in various scientific research applications. One of the most common applications is as a building block for the synthesis of other organic compounds. 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- can be used to synthesize a variety of compounds, including benzimidazole derivatives, which have been shown to have potential as antimicrobial agents.

properties

CAS RN

131020-47-8

Product Name

1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl-

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride

InChI

InChI=1S/C9H11ClN2O/c1-5-11-7-3-2-6(9(10)13)4-8(7)12-5/h6H,2-4H2,1H3,(H,11,12)

InChI Key

HPFSMLCHPXXWJD-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)Cl

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)Cl

synonyms

1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- (9CI)

Origin of Product

United States

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